Cas no 164736-47-4 (7-Bromo-1,2,3,4-tetrahydrocyclopentaBindole)
7-Bromo-1,2,3,4-tetrahydrocyclopentaBindole Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- CYCLOPENT[B]INDOLE, 7-BROMO-1,2,3,4-TETRAHYDRO-
- 7-Bromo-1,2,3,4-tetrahydrocyclopent[b]indole
- DTXSID80351461
- SCHEMBL12647098
- SMR000460237
- Bio6E6
- 7-Bromo-1H,2H,3H,4H-Cyclopenta[B]Indole
- 164736-47-4
- FT-0732388
- AS-67571
- AR-360/42253624
- HMS2797P11
- CS-0206659
- SR-01000636664-1
- AKOS000295361
- MLS000861453
- MFCD00239009
- CCG-47005
- D95882
- CHEMBL1376914
- A853681
- ALBB-030057
- 7-Bromo-1,2,3,4-tetrahydrocyclopentaBindole
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- MDL: MFCD00239009
- Inchi: 1S/C11H10BrN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
- InChI Key: XKDWSCYYHKJAGK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C1CCCC=1N2
Computed Properties
- Exact Mass: 235.00000
- Monoisotopic Mass: 234.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- Density: 1.41
- Boiling Point: 265.9°C at 760 mmHg
- Flash Point: 114.6°C
- Refractive Index: 1.611
- PSA: 15.79000
- LogP: 3.41910
7-Bromo-1,2,3,4-tetrahydrocyclopentaBindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-VS271-50mg |
7-Bromo-1,2,3,4-tetrahydrocyclopent[b]indole |
164736-47-4 | 99% | 50mg |
¥304.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-VS271-100mg |
7-Bromo-1,2,3,4-tetrahydrocyclopent[b]indole |
164736-47-4 | 99% | 100mg |
¥546.0 | 2022-03-01 | |
| TRC | B817023-50mg |
7-Bromo-1,2,3,4-tetrahydrocyclopenta[B]indole |
164736-47-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817023-100mg |
7-Bromo-1,2,3,4-tetrahydrocyclopenta[B]indole |
164736-47-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B817023-500mg |
7-Bromo-1,2,3,4-tetrahydrocyclopenta[B]indole |
164736-47-4 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Alichem | A199006987-5g |
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole |
164736-47-4 | 98% | 5g |
$978.50 | 2022-04-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50592-250mg |
7-Bromo-1,2,3,4-tetrahydrocyclopent[b]indole, 99% |
164736-47-4 | 99% | 250mg |
¥1608.00 | 2023-02-27 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50592-1g |
7-Bromo-1,2,3,4-tetrahydrocyclopent[b]indole, 99% |
164736-47-4 | 99% | 1g |
¥5529.00 | 2023-02-27 | |
| eNovation Chemicals LLC | D505771-250mg |
7-BroMo-1,2,3,4-tetrahydrocyclopenta[b]indole |
164736-47-4 | 97% | 250mg |
$345 | 2024-05-24 | |
| eNovation Chemicals LLC | D505771-1g |
7-BroMo-1,2,3,4-tetrahydrocyclopenta[b]indole |
164736-47-4 | 97% | 1g |
$931 | 2024-05-24 |
7-Bromo-1,2,3,4-tetrahydrocyclopentaBindole Suppliers
7-Bromo-1,2,3,4-tetrahydrocyclopentaBindole Related Literature
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Gabriele Marotta,Ch. Pavan Kumar,Maria Grazia Lobello,Francesca Cavazzini,Paolo Salvatori,Koyyada Ganesh,Mohammad Khaja Nazeeruddin,Malapaka Chandrasekharam,Filippo De Angelis Dalton Trans. 2015 44 5369
Additional information on 7-Bromo-1,2,3,4-tetrahydrocyclopentaBindole
Introduction to 7-Bromo-1,2,3,4-tetrahydrocyclopentindole (CAS No. 164736-47-4)
7-Bromo-1,2,3,4-tetrahydrocyclopentindole, identified by its Chemical Abstracts Service (CAS) number 164736-47-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic indole derivative has garnered attention due to its structural uniqueness and potential biological activities, making it a valuable scaffold for drug discovery and development.
The molecular structure of 7-Bromo-1,2,3,4-tetrahydrocyclopentindole consists of a fused indole ring system connected to a cyclopentane moiety, with a bromine substituent at the 7-position. This configuration imparts distinct electronic and steric properties that influence its interactions with biological targets. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in synthetic chemistry and a promising candidate for further derivatization.
In recent years, there has been growing interest in indole derivatives as pharmacological agents due to their diverse biological activities. 7-Bromo-1,2,3,4-tetrahydrocyclopentindole has been explored in various preclinical studies for its potential applications in treating neurological disorders, inflammation, and cancer. Its ability to modulate key signaling pathways has made it a focus of research for developing novel therapeutic strategies.
One of the most compelling aspects of 7-Bromo-1,2,3,4-tetrahydrocyclopentindole is its role as a building block in medicinal chemistry. The bromine substituent allows for easy functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of complex derivatives with tailored biological properties. These reactions are pivotal in constructing novel molecules that can interact with specific targets in the body.
Recent studies have highlighted the pharmacological potential of 7-Bromo-1,2,3,4-tetrahydrocyclopentindole in addressing neurological conditions. Research indicates that this compound may exhibit neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter systems. The cyclopentane ring contributes to its ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system disorders.
The compound's anti-inflammatory properties have also been investigated extensively. By interacting with inflammatory pathways such as NF-κB and MAPK, 7-Bromo-1,2,3,4-tetrahydrocyclopentindole demonstrates promise in reducing inflammation-related diseases. Its structural features allow it to bind effectively to these targets, potentially leading to the development of new anti-inflammatory drugs.
In the realm of oncology, 7-Bromo-1,2,3,4-tetrahydrocyclopentindole has shown promise as an anti-cancer agent. Preclinical studies suggest that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival. The bromine atom facilitates further chemical modifications that enhance its cytotoxicity against various cancer types.
The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopentindole involves multi-step organic reactions that highlight its synthetic utility. Starting from commercially available precursors such as tryptophan or indole derivatives, the compound can be synthesized through cyclization and bromination steps. Advanced synthetic methodologies have improved yield and purity standards for this compound.
The chemical stability of 7-Bromo-1,2,3,4-tetrahydrocyclopentindole under various conditions is another critical factor in its pharmaceutical applications. Studies have demonstrated its stability under standard storage conditions but also highlighted the importance of protecting groups when conducting further derivatization to prevent unwanted side reactions.
The regulatory landscape for compounds like 7-Bromo-1,2,3,4-tetrahydrocyclopentindole is continually evolving to ensure safety and efficacy in drug development. Compliance with Good Manufacturing Practices (GMP) is essential for producing high-quality intermediates used in pharmaceutical research. This ensures that researchers can rely on consistent purity standards for their experiments.
The future directions for research on 7-Bromo-1,2,3,4-tetrahydrocyclopentindole are promising. Advances in computational chemistry and artificial intelligence are accelerating the discovery of new derivatives with enhanced pharmacological profiles. These technologies enable researchers to predict binding affinities and optimize structures before conducting costly wet-lab experiments.
In conclusion,7-Bromo-1,2,3,4-tetrahydrocyclopentindole (CAS No.164736—47—4) is a versatile compound with significant potential in pharmaceutical research.Its unique structure,reactivity,and biological activities make it a valuable tool for drug discovery across multiple therapeutic areas.As research continues,this compound will likely play an increasingly important role in developing next-generation therapeutics.
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